

TACC3 Protein Function in Cell Division: An In-depth Technical Guide

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Introduction

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a pivotal regulator of cell division, playing a critical role in the assembly and stabilization of the mitotic spindle. Its intricate network of interactions and post-translational modifications ensures the fidelity of chromosome segregation, a process fundamental to cellular proliferation and organismal health. Dysregulation of TACC3 function is frequently implicated in tumorigenesis, making it a compelling target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of TACC3's function in mitosis, detailing its molecular interactions, regulatory mechanisms, and the experimental methodologies used to elucidate its role.

Core Functions of TACC3 in Mitosis

TACC3's primary role in cell division is centered on the regulation of microtubule dynamics and the structural integrity of the mitotic spindle. It localizes to the spindle poles, microtubules, and kinetochores, where it functions as part of a multi-protein complex to ensure proper spindle formation and function.

Microtubule Stabilization and Spindle Assembly

TACC3 is a key component of a conserved protein complex that includes the microtubule polymerase ch-TOG (colonic and hepatic tumor overexpressed gene) and the scaffolding

protein clathrin. This ternary complex is crucial for crosslinking and stabilizing kinetochore fibers (K-fibers), the microtubule bundles that attach to chromosomes and facilitate their segregation.[1][2] The TACC3/ch-TOG/clathrin complex acts as an inter-microtubule bridge, providing mechanical strength to the K-fibers and ensuring their proper attachment and tension.[3] Depletion of TACC3 leads to disorganized spindles with reduced microtubule density, highlighting its essential role in spindle stability.[4]

Regulation by Aurora A Kinase

The function and localization of TACC3 are tightly regulated by the mitotic kinase Aurora A.[5] Aurora A phosphorylates TACC3 at a conserved serine residue (Ser558 in humans), a critical event that promotes the recruitment of TACC3 to the mitotic spindle.[6][7] This phosphorylation event is a prerequisite for the interaction between TACC3 and clathrin, thereby enabling the formation of the stabilizing TACC3/ch-TOG/clathrin complex on spindle microtubules.[2] Inhibition of Aurora A kinase activity results in the mislocalization of TACC3 from the spindle, leading to spindle defects.[1][8]

Quantitative Data on TACC3 Function

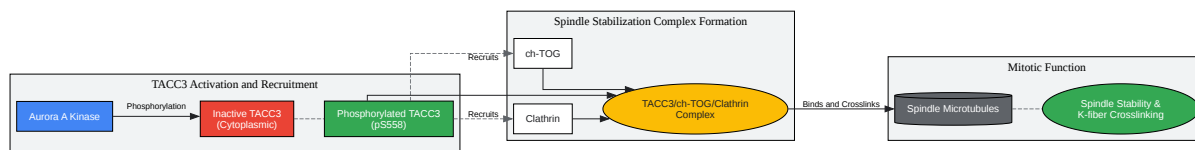
The following tables summarize key quantitative data related to TACC3's interactions and its impact on microtubule dynamics.

Interaction Partner	Method	Affinity (Kd)	Reference
ch-TOG (H5 peptide)	Microscale	$6.7 \pm 1.5 \mu\text{M}$	[9]
	Thermophoresis (MST)		
Aurora A	NMR Titration	$8.2 \pm 0.8 \mu\text{M}$	[6]
Aurora A (in presence of TPX2)	NMR Titration	$1.1 \pm 1.2 \mu\text{M}$	[6]
Clathrin Heavy Chain (phosphorylated TACC3)	Not specified	4-fold enhanced affinity upon phosphorylation	[10]

Parameter	Cell Type/Condition	Effect of TACC3	Value	Reference
Microtubule Growth Velocity	Xenopus laevis neuronal growth cones	Overexpression	7.1 $\mu\text{m}/\text{min}$ (vs. 6.4 $\mu\text{m}/\text{min}$ in control)	[11]
Microtubule Growth Velocity	Xenopus laevis neuronal growth cones	Knockdown	5.7 $\mu\text{m}/\text{min}$ (vs. 6.4 $\mu\text{m}/\text{min}$ in control)	[11]
Centrosomal Microtubule Nucleation	HeLa cells	Depletion	~40% reduction	[4]
Spindle Recruitment of TACC3	HEK293 cells	Aurora A inhibition (MLN8237)	Significant reduction	[8]
Spindle Recruitment of ch-TOG	HeLa cells	TACC3 Affimer-mediated disruption	Significant reduction	[8]
Inter-kinetochore Distance	HeLa cells	TACC3 ablation	Decreased	[12]
BubR1 Intensity at Kinetochores	HeLa cells	TACC3 ablation	Increased	[12]

Signaling Pathways and Logical Relationships

The regulation and function of TACC3 during mitosis can be represented through key signaling pathways and interaction models.



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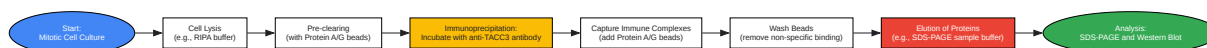
TACC3 signaling pathway in mitosis.

Experimental Protocols

Detailed methodologies for key experiments used to study TACC3 function are provided below.

Co-Immunoprecipitation (Co-IP) to Detect TACC3 Interactions

This protocol describes the immunoprecipitation of a target protein (TACC3) to identify its binding partners.



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Workflow for TACC3 Co-Immunoprecipitation.

Methodology:

- **Cell Culture and Lysis:** Culture human cells (e.g., HeLa or HEK293) to 70-80% confluency. Arrest cells in mitosis using nocodazole (100 ng/mL) for 16-18 hours. Harvest and lyse cells

in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

- **Pre-clearing:** Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
- **Immunoprecipitation:** Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody against TACC3 and incubate overnight at 4°C with gentle rotation.
- **Immune Complex Capture:** Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C.
- **Washing:** Pellet the beads and wash them 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).
- **Elution:** Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
- **Analysis:** Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using antibodies against suspected interacting proteins (e.g., ch-TOG, clathrin).

In Vitro Kinase Assay for Aurora A Phosphorylation of TACC3

This assay measures the ability of Aurora A kinase to phosphorylate TACC3 in a controlled, cell-free environment.



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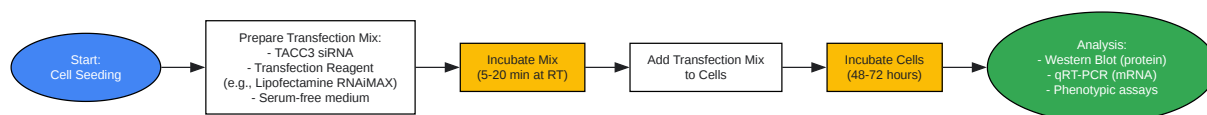
Workflow for In Vitro Kinase Assay.

Methodology:

- **Reaction Setup:** In a microcentrifuge tube, combine recombinant active Aurora A kinase and recombinant TACC3 protein (or a fragment containing Ser558) in kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT).[13]
- **Initiate Reaction:** Start the phosphorylation reaction by adding ATP, including a small amount of [γ -³²P]ATP, to a final concentration of approximately 100 μM.
- **Incubation:** Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
- **Stop Reaction:** Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
- **Analysis:** Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into TACC3. A band corresponding to the molecular weight of TACC3 will indicate phosphorylation.

siRNA-mediated Knockdown of TACC3

This protocol describes the use of small interfering RNA (siRNA) to specifically reduce the expression of TACC3 in cultured cells.



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Workflow for siRNA-mediated Gene Knockdown.

Methodology:

- **Cell Seeding:** Plate cells (e.g., HeLa) in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.

- **Transfection:** On the following day, prepare the siRNA-lipid complexes. Dilute TACC3-specific siRNA (e.g., 5'-GCATGCACGGTGCAAATGA-3')[14] and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent such as Lipofectamine RNAiMAX. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.
- **Cell Treatment:** Add the siRNA-lipid complexes to the cells and gently swirl the plate.
- **Incubation:** Incubate the cells for 48-72 hours to allow for knockdown of the target gene.
- **Analysis:** Harvest the cells to assess knockdown efficiency by Western blotting (for protein levels) or quantitative real-time PCR (for mRNA levels). Perform phenotypic analyses, such as immunofluorescence staining for spindle morphology or live-cell imaging of mitosis.

Immunofluorescence Staining for TACC3 Localization

This protocol allows for the visualization of TACC3's subcellular localization, particularly on the mitotic spindle.

Methodology:

- **Cell Culture and Fixation:** Grow cells on glass coverslips. For mitotic cells, treatment with a synchronizing agent may be employed. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
- **Permeabilization:** Wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA and 5% normal goat serum in PBS) for 30-60 minutes.
- **Primary Antibody Incubation:** Incubate the cells with a primary antibody against TACC3 diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Co-staining with an antibody against α -tubulin is recommended to visualize the spindle.
- **Secondary Antibody Incubation:** Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking

buffer for 1 hour at room temperature in the dark.

- DNA Staining and Mounting: Wash the cells with PBS. Stain the DNA with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the cells using a fluorescence or confocal microscope.

Conclusion

TACC3 is an indispensable protein for the proper execution of cell division. Its multifaceted roles in microtubule stabilization, spindle assembly, and its regulation by key mitotic kinases underscore its importance in maintaining genomic stability. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate TACC3's function and explore its potential as a therapeutic target in diseases characterized by uncontrolled cell proliferation. The continued exploration of the TACC3 signaling network will undoubtedly unveil new insights into the fundamental mechanisms of mitosis and open new avenues for therapeutic intervention.

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